Dopamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in water, methanol, and hot 95% ethanol but is practically insoluble in ether, petroleum ether, chloroform, benzene, and toluene.

535 mg/mL

Synonyms

Canonical SMILES

- Motor control: Dopamine is essential for smooth, coordinated movements. Its deficiency, as seen in Parkinson's disease, leads to tremors, rigidity, and difficulty initiating movement .

- Reward and motivation: Dopamine is strongly linked to the brain's reward system. Its release is associated with pleasurable experiences, reinforcing behaviors that lead to those experiences . This motivates individuals to seek rewards and engage in goal-directed behavior.

- Learning and memory: Dopamine plays a role in learning and memory consolidation by strengthening connections between brain cells involved in these processes .

- Cognition: Dopamine is involved in various cognitive functions, including attention, focus, and planning .

Research Applications of Dopamine

Dopamine's diverse functions in the brain make it a major target for scientific research, particularly in understanding and treating neurological and psychiatric disorders:

- Parkinson's disease: As mentioned earlier, dopamine deficiency is a hallmark of Parkinson's disease. Research focuses on developing therapies that increase dopamine levels in the brain, such as medications and deep brain stimulation .

- Schizophrenia: Dopamine dysregulation is also implicated in schizophrenia. Research investigates the role of dopamine in the disease and explores potential therapeutic approaches targeting specific dopamine pathways .

- Addiction: Dopamine's role in the reward system makes it relevant to addiction research. Studies aim to understand how drugs and other addictive behaviors alter dopamine signaling and develop strategies for preventing and treating addiction .

- Attention deficit hyperactivity disorder (ADHD): Dopamine dysfunction is associated with ADHD. Research explores the mechanisms underlying this association and investigates medications that modulate dopamine activity to improve ADHD symptoms .

Ongoing Research and Future Directions

Research on dopamine continues to evolve, aiming to:

- Refine our understanding of the diverse functions of dopamine in different brain regions and circuits.

- Develop more specific and targeted therapies for neurological and psychiatric disorders based on individual dopamine profiles.

- Uncover the complex interactions between dopamine and other neurotransmitters in brain function and dysfunction.

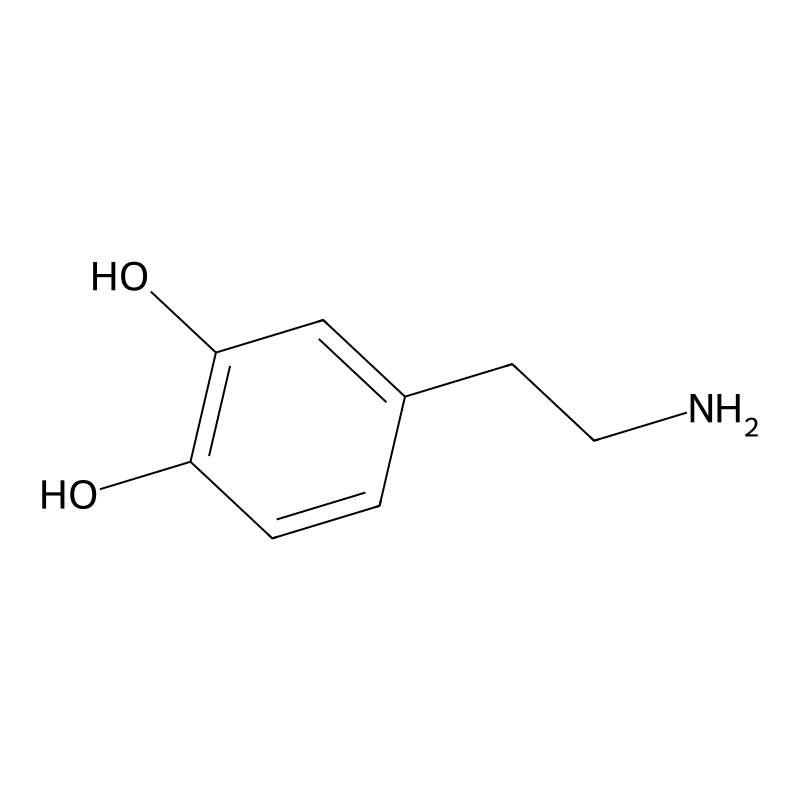

Dopamine is a monoamine neurotransmitter and catecholamine that plays a critical role in various physiological functions, including mood regulation, motor control, and the brain's reward system. It is synthesized in several areas of the brain, particularly in the substantia nigra and ventral tegmental area, and acts as a chemical messenger between neurons. Structurally, dopamine is characterized by its catechol group (a benzene ring with two hydroxyl groups) and an amine group, making it a vital component in neurotransmission and hormonal signaling .

Dopamine's mechanism of action involves its binding to specific dopamine receptors in the brain. These receptors are located in various brain regions, each associated with a distinct function []. When dopamine binds to a receptor, it triggers a cascade of cellular events that influence neuronal activity.

- Reward and Motivation: Dopamine release in the nucleus accumbens is associated with feelings of reward and motivates us to repeat pleasurable behaviors [].

- Movement Control: Dopamine depletion in the substantia nigra is a hallmark of Parkinson's disease, leading to movement disorders [].

- Learning and Memory: Dopamine in the hippocampus plays a role in learning and memory consolidation [].

Dopamine exerts its effects primarily through five types of receptors: D1, D2, D3, D4, and D5. These receptors are classified into two main groups based on their signaling pathways—D1 and D5 receptors activate adenylyl cyclase via G stimulatory proteins, while D2, D3, and D4 receptors inhibit this enzyme through G inhibitory proteins . Dopamine's biological activities include:

- Movement Control: Essential for coordinating smooth muscle movements; deficits lead to Parkinson's disease.

- Mood Regulation: Influences feelings of pleasure and reward; imbalances are linked to conditions like depression and addiction.

- Cognitive Functions: Affects attention, learning, and memory processes .

Dopamine has several clinical applications:

- Parkinson's Disease Treatment: Levodopa is administered to increase dopamine levels in patients with Parkinson's disease.

- Psychiatric Disorders: Dopamine agonists are used in treating conditions such as schizophrenia and attention deficit hyperactivity disorder.

- Research Tool: Dopamine's role in neurobiology makes it a subject of extensive research for understanding addiction mechanisms and developing therapeutic agents .

Studies have shown that dopamine interacts with various substances that affect its signaling pathways. For instance:

- Cocaine: Blocks dopamine reuptake at synapses, enhancing its effects and contributing to addictive behaviors.

- Antidepressants: Some medications increase dopamine availability by inhibiting its breakdown or reuptake.

- Cannabinoids: Interact with dopaminergic pathways to influence mood and reward processing .

Dopamine shares structural similarities with other catecholamines such as norepinephrine (noradrenaline) and epinephrine (adrenaline). Below is a comparison highlighting its uniqueness:

| Compound | Structure Features | Primary Functions | Unique Aspects |

|---|---|---|---|

| Dopamine | Catechol group + amine | Reward processing, motor control | Directly involved in pleasure signaling |

| Norepinephrine | Catechol + amine + additional methyl | Stress response, arousal | Primarily acts in peripheral nervous system |

| Epinephrine | Catechol + amine + two methyl groups | Fight-or-flight response | Hormonal role in systemic stress response |

Similar Compounds- Norepinephrine (noradrenaline)

- Epinephrine (adrenaline)

- Serotonin

- Histamine

Dopamine's unique role as a key player in the brain's reward system distinguishes it from these similar compounds. Its specific interactions with various receptors also contribute to its diverse physiological effects .

Tyrosine Hydroxylase Catalysis and Regulation

Tyrosine hydroxylase serves as the rate-limiting enzyme in catecholamine biosynthesis, catalyzing the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine using tetrahydrobiopterin and molecular oxygen as cofactors [1] [2]. The enzyme utilizes iron as an essential cofactor and requires tetrahydrobiopterin for optimal catalytic activity [3]. The hydroxylation reaction involves the incorporation of one oxygen atom into the tyrosine molecule while the second oxygen atom hydroxylates the cofactor [3].

The regulatory domain of tyrosine hydroxylase comprises the amino terminal 150 amino acids, which plays a crucial role in controlling enzyme activity [1] [2]. This domain undergoes significant conformational changes upon phosphorylation, affecting the enzyme's catalytic properties and its interaction with various regulatory proteins [1]. The enzyme exists as a tetramer in vivo, with each subunit coordinated with an iron atom in the active site [3].

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

-0.98 (LogP)

log Kow = -0.98

-0.98

Decomposition

Melting Point

UNII

Related CAS

62-31-7 (hydrochloride)

Drug Indication

Therapeutic Uses

Dopamine also is used to increase cardiac output and blood pressure in advanced cardiovascular life support (ACLS) during cardiopulmonary resuscitation. Dopamine may be considered in the treatment of symptomatic bradycardia unresponsive to atropine, as a temporizing measure while awaiting availability of a pacemaker, or if pacing is ineffective. During resuscitation, dopamine therapy often is used for the management of hypotension, particularly if associated with symptomatic bradycardia or after return of spontaneous circulation. Dopamine combined with other agents, such as dobutamine, also may be a useful option in the management of postresuscitation hypotension. If hypotension persists after filling pressure (i.e., intravascular volume) is optimized, drugs with combined inotropic and vasopressor actions (e.g., epinephrine, norepinephrine) may be used. Some evidence from animal studies suggests that epinephrine may be more effective than dopamine in improving hemodynamics during cardiopulmonary resuscitation. In addition, epinephrine generally is preferred for patients with severe bradycardia and associated hypotension since pulseless electrical activity or even asystole may be imminent. /Included in US product label/

The net hemodynamic effects of dopamine make it particularly useful in the treatment of cardiogenic shock (including that associated with acute myocardial infarction) or in shock in which oliguria is refractory to other vasopressor agents. Some experts state that dopamine may be considered for the treatment of drug-induced hypovolemic shock, and often is the recommended initial agent for this use when the patient is unresponsive to fluid volume expansion and inotropic and/or vasopressor support is required. The drug can be used as an adjunct (to increase cardiac output further and maintain blood pressure) to afterload reduction with vasodilators (e.g., sodium nitroprusside) in patients with left ventricular failure following acute myocardial infarction when arterial pressure decreases precipitously during afterload reduction; for less precipitous decreases, dobutamine may be preferred but should not be used alone in severely hypotensive patients. In patients with hypotensive cardiogenic shock following acute myocardial infarction, dopamine may be used to replace norepinephrine therapy once systemic arterial pressure has increased to at least 80 mm Hg. Once arterial blood pressure has been stabilized to at least 90 mm Hg, dobutamine may be used concomitantly with dopamine in such patients in an attempt to reduce dopamine requirements. Dopamine also has been used to support cardiac output and maintain arterial pressure during intra-aortic balloon counterpulsation therapy (e.g., in patients with hypotensive cardiogenic shock following acute myocardial infarction). The use of dopamine in low cardiac output syndrome following open heart surgery has been shown to increase long-term survival. However, because dobutamine lowers peripheral resistance over a wide dosage range, is not dependent on release of endogenous catecholamines for its effects, and is cardioselective, that drug may be preferable in the period immediately following cardiopulmonary bypass surgery. /Included in US product label/

Dopamine is used to increase cardiac output, blood pressure, and urine flow as an adjunct in the treatment of shock that persists after adequate fluid volume replacement and when systemic vascular resistance is decreased. /Included in US product label/

For more Therapeutic Uses (Complete) data for DOPAMINE (12 total), please visit the HSDB record page.

Mechanism of Action

Dopamine acts on cardiac beta-1-adrenergic receptors and has dosage-dependent effects on peripheral receptors. Dopamine receptors are activated at a low infusion rate (0.5-2 ug/kg/min). At a rate > 4-6 ug/kg/min, peripheral alpha-adrenergic receptors are activated, and vasoconstriction and increased afterload may occur.

The effects that dopamine produces in the body are directly related to its actions on alpha, beta, and dopaminergic receptor sites. When these receptors are stimulated cyclic adenosine monophosphate levels increase, increasing calcium transport into the cell. The amount of dopamine determines which receptors are predominantly stimulated. At infusion rates more than 5 to 10 ug/kg/minute, alpha-receptor stimulation predominates, resulting in peripheral vasoconstriction, with a rise in blood pressure. At infusion rates greater than 20 ug/kg/minute, the vasoconstrictive effect can be greater than the beta1 effect.

The cardiovascular effects of dopamine are mediated by several distinct types of receptors that vary in their affinity for dopamine. At low concentrations, the primary interaction of dopamine is with vascular D1 receptors, especially in the renal, mesenteric, and coronary beds. By activating adenylyl cyclase and raising intracellular concentrations of cyclic AMP, D1 receptor stimulation leads to vasodilation. Infusion of low doses of dopamine causes an increase in glomerular filtration rate, renal blood flow, and Na+ excretion. Activation of D1 receptors on renal tubular cells decreases sodium transport by cAMP-dependent and cAMP-independent mechanisms. Increasing cAMP production in the proximal tubular cells and the medullary part of the thick ascending limb of the loop of Henle inhibits the Na+-H+ exchanger and the Na+,K+-ATPase pump. The renal tubular actions of dopamine that cause natriuresis may be augmented by the increase in renal blood flow and the small increase in the glomerular filtration rate that follow its administration. The resulting increase in hydrostatic pressure in the peritubular capillaries and reduction in oncotic pressure may contribute to diminished reabsorption of sodium by the proximal tubular cells.

At somewhat higher concentrations, dopamine exerts a positive inotropic effect on the myocardium, acting on beta1 adrenergic receptors. Dopamine also causes the release of norepinephrine from nerve terminals, which contributes to its effects on the heart. Tachycardia is less prominent during infusion of dopamine than of isoproterenol. Dopamine usually increases systolic blood pressure and pulse pressure and either has no effect on diastolic blood pressure or increases it slightly. Total peripheral resistance usually is unchanged when low or intermediate doses of dopamine are given, probably because of the ability of dopamine to reduce regional arterial resistance in some vascular beds, such as mesenteric and renal, while causing only minor increases in others. At high concentrations, dopamine activates vascular alpha1 receptors, leading to more general vasoconstriction.

For more Mechanism of Action (Complete) data for DOPAMINE (9 total), please visit the HSDB record page.

Vapor Pressure

Impurities

Other CAS

51-61-6

62-31-7

Absorption Distribution and Excretion

It has been reported that about 80% of the drug is excreted in the urine within 24 hours, primarily as HVA and its sulfate and glucuronide conjugates and as 3,4-dihydroxyphenylacetic acid. A very small portion is excreted unchanged.

Dopamine is frequently used in critically ill newborn infants for treatment of shock and cardiac failure, but its pharmacokinetics has not been evaluated using a specific analytical method. Steady-state arterial plasma concentrations of dopamine were measured in 11 seriously ill infants receiving dopamine infusion, 5-20 ug/kg-1.min-1, for presumed or proven sepsis and hypotensive shock. Steady-state concentrations of dopamine ranged from 0.013-0.3 ug/mL. Total body clearance averaged 115 mL/kg-1.min-1. The apparent volume of distribution and elimination half life averaged 1.8 l.kg-1 and 6.9 min, respectively. No relationship was observed between dopamine pharmacokinetics and gestational age, postnatal age or birthweight. Substantial interindividual variation was seen in dopamine pharmacokinetics in seriously ill infants, and plasma concentrations could not be predicted accurately from its infusion rate. Marked variation in clearance explains in part, the wide dose requirements of dopamine needed to elicit clinical response in critically ill newborn infants.

Less than 10% of a dose is recovered unchanged in the urine.

Plasma dopamine concentrations /of children (age 3 months to 13 yrs) recovering from cardiac surgery or shock/ were measured at the steady state or at termination of infusion using high-performance liquid chromatography. The half-lives of distribution and elimination were 1.8 +/- 1.1 and 26 +/- 14 (SD) mins, respectively. The apparent volume of distribution was 2952 +/- 2332 mL/kg. The clearance rate was 454 +/- 900 mL/kg.min. Dopamine clearance was linearly related to dose only in patients who were also receiving dobutamine (r2 = .76, p less than .05). Hepatic and renal dysfunction did not affect the pharmacokinetics of dopamine. A relationship between dopamine and dobutamine that affects the disposition of these two drugs may exist. The pharmacokinetics of dopamine are variable even in hemodynamically stable children. Hepatic or renal function does not adversely affect the pharmacokinetics of dopamine.

The brain contains separate neuronal systems that utilize 3 different catecholamines- dopamine, norepinephrine, and epinephrine ... More than half of the central nervous system content of catecholamine is dopamine and extremely high amt are found in the basal ganglia (especially the caudate nucleus), the nucleus accumbens, the olfactory tubercle, the central nucleus of the amygdala, the median eminence, and restricted fields of the frontal cortex.

Dopamine is widely distributed in the body but does not cross the blood-brain barrier to a substantial extent. The apparent volume of distribution of the drug in neonates ranges from 0.6-4 L/kg. It is not known if dopamine crosses the placenta.

Metabolism Metabolites

Dopamine is extensively metabolized in the liver. ... Hepatic metabolism results in inactive metabolites (75% of the dose) and norepinephrine (active, 25% of the dose) in the adrenergic nerve terminals. The principal means of elimination appear to be O-methylation by catechol-O-methyltransferase to form 3-methoxytyramine, followed either by sulfoconjugation (by phenosulfotransferase) or by deamination (by monoamine oxidase (MAO)) to homovanillic acid. Approximately 80% of the drug is excreted in the urine as homovanillic acid, homovanillic acid metabolites, and norepinephrine metabolites within 24 hours.

Yields N-acetyl-3,4-dihydroxyphenethylamine in man, in rat; Hauson A, Studnitz W Von; Clinica Chim Acta 11: 384 (1965); Goldstein M, Musacchio Jm; Biochim Biophys Acta 58: 607 (1962). Yields 3,4-dihydroxy-n-methylphenethylamine in rat; Laduron P; Nature New Biology 238: 212 (1972). /From table/

Yields 3,4-dihydroxyphenethylamine-o-beta-d-glucuronide in rat; Young Ja, Edwards Kdg; J Pharmac Exp Ther 145: 102 (1964). Yields 3,4-dihydroxyphenylacetaldehyde in man and rat; Nagatsu T et al; Enzymologia 39: 15 (1970); Goldstein M et al; Biochim Biophys Acta 33: 572 (1959). /From table/

Yields 4-hydroxyphenethyamin-3-yl sulfate in rat; Jenner Wn, Rose Fa; Biochem J 135: 109 (1973). Yields 3-methoxytyramine in man; Goodall MCC, Alton A; Biochem Pharmac 17: 905 (1968). Yields d-noradrenaline in man; Sjoerdsma AJ et al; J Clin Invest 38: 31 (1959). /From table/

For more Metabolism/Metabolites (Complete) data for DOPAMINE (8 total), please visit the HSDB record page.

Dopamine has known human metabolites that include Dopamine 4- D-Glucuronide and dopamine 3-O-sulfate.

Dopamine is a known human metabolite of tyramine.

Biotransformation of dopamine proceeds rapidly to yield the principal excretion products, 3-4-dihydroxy-phenylacetic acid (DOPAC) and 3-methoxy-4-hydroxy-phenylacetic acid (homovanillic acid, HVA). Route of Elimination: It has been reported that about 80% of the drug is excreted in the urine within 24 hours, primarily as HVA and its sulfate and glucuronide conjugates and as 3,4-dihydroxyphenylacetic acid. A very small portion is excreted unchanged. Half Life: 2 minutes

Wikipedia

Cytidine

Drug Warnings

Commercially available formulations of dopamine hydrochloride may contain sulfites that can cause allergic-type reactions, including anaphylaxis and life-threatening or less severe asthmatic episodes, in certain susceptible individuals. The overall prevalence of sulfite sensitivity in the general population is unknown but probably low; such sensitivity appears to occur more frequently in asthmatic than in nonasthmatic individuals.

Caution should be used to avoid extravasation of the drug. Dopamine should be administered through a long IV catheter into a large vein, preferably in the antecubital fossa rather than the hand or ankle. One manufacturer states that administration into an umbilical arterial catheter is not recommended. If larger veins are unavailable and the condition of the patient requires that the hand or ankle veins be used to administer dopamine, the injection site should be changed to a larger vein as soon as possible. The injection site should be carefully monitored.

Patients with a history of occlusive vascular disease (e.g., atherosclerosis, arterial embolism, Raynaud's disease, cold injury, diabetic endarteritis, or Buerger's disease) should be carefully monitored during dopamine therapy for decreased circulation to the extremities indicated by changes in color or temperature of the skin or pain in the extremities. If these occur, they may be corrected by decreasing the rate of infusion or discontinuing dopamine; however, these changes occasionally have persisted and progressed after discontinuing dopamine. The potential benefits of continuing dopamine should be weighed against the possible risk of necrosis.

For more Drug Warnings (Complete) data for DOPAMINE (13 total), please visit the HSDB record page.

Biological Half Life

Plasma dopamine concentrations /of children (age 3 months to 13 yrs) recovering from cardiac surgery or shock/ were measured at the steady state or at termination of infusion using high-performance liquid chromatography. The half-lives of distribution and elimination were 1.8 +/- 1.1 and 26 +/- 14 (SD) mins, respectively.

Dopamine has a plasma half-life of about 2 minutes. In neonates, the elimination half-life of dopamine reportedly is 5-11 minutes.

Use Classification

Methods of Manufacturing

Prepared from aminotyramine ... ; from homoveratrylamine.

General Manufacturing Information

The compatability of dopamine hydrochloride with various additives in 5% dextrose injection USP was established.

Analytic Laboratory Methods

Analyte: dopamine hydrochloride; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards /Dopamine hydrochloride/

Analyte: dopamine hydrochloride; matrix: chemical purity; procedure: dissolution in formic acid; addition of acetic anhydride; potentiometric titration with perchloric acid /Dopamine hydrochloride/

For more Analytic Laboratory Methods (Complete) data for DOPAMINE (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: dopamine hydrochloride; matrix: pharmaceutical preparation (injection solution); procedure: liquid chromatography with ultraviolet detection at 280 nm and comparison to standards (chemical purity) /Dopamine hydrochloride/

Analyte: dopamine; matrix: urine; procedure: high-performance liquid chromatography with electrochemical detection; limit of detection: 3 ng/mL

Analyte: dopamine; matrix: blood (plasma); procedure: high-performance liquid chromatography with electrochemical detection and fluorescence detection at 350 nm (excitation) and 480 nm (emission); limit of detection: 3 pg/mL

For more Clinical Laboratory Methods (Complete) data for DOPAMINE (11 total), please visit the HSDB record page.

Storage Conditions

Interactions

... Possibility of enhanced pharmacological response to phenylephrine and other predominantly direct-acting alpha-adrenergic sympathomimetic amines (eg, dopamine ...) in pt who are receiving or have recently received guanethidine.

Effects on brain dopamine metab in rats studied ; chlorpromazine, thioridazine, and thiethylperazine produced dose-dependent incr in brain concn of 3,4-dihydroxyphenylacetic acid, which were correlated with antipsychotic efficacy.

... Administration of deprenyl inhibits the intracerebral metabolic degradation of dopamine.

For more Interactions (Complete) data for DOPAMINE (12 total), please visit the HSDB record page.

Stability Shelf Life

Extremely unstable in alkaline media; sensitive to light; stable for 1 yr at 55 °C /Hydrochloride/

Dates

Titanium implant coating based on dopamine-functionalized sulphated hyaluronic acid: in vivo assessment of biocompatibility and antibacterial efficacy

Cristian Guarise, Melania Maglio, Maria Sartori, Devis Galesso, Carlo Barbera, Mauro Pavan, Lucia Martini, Gianluca Giavaresi, Vittorio Sambri, Milena FiniPMID: 34474837 DOI: 10.1016/j.msec.2021.112286

Abstract

The number of total knee and/or hip replacements are expected to exceed 5 million a year by 2030; the incidence of biofilm-associated complications can vary from 1% in primary implants to 5.6% in case of revision. The purpose of this study was to test the ability of sHA-DA, a partially sulphated hyaluronic acid (sHA) functionalized with a dopamine (DA) moiety, to prevent acute bacterial growth in an in vivo model of an intra-operatively highly contaminated implant. Previously, in vitro studies showed that the DA moiety guarantees good performance as binding agent for titanium surface adhesion, while the negatively charged sHA has both a high efficiency in electrostatic binding of positively charged antibiotics, and bone regenerative effects. The in vitro testing also highlighted the effectiveness of the sHA-DA system in inhibiting bacterial spreading through a sustained release of the antibiotic payload from the implant coating. In this study the chemical stability of the sHA-DA to β-ray sterilization was demonstrated, based on evaluation by NMR, SEC-TDA Omnisec and HPLC-MS analysis, thus supporting the approach of terminal sterilization of the coated implant with no loss of efficacy. Furthermore, an in vivo study in rabbits was performed according to UNI EN ISO 10993-6 to assess the histocompatibility of titanium nails pre-coated with sHA-DA. The implants, placed in the femoral medullary cavity and harvested after 12 weeks, proved to be histocompatible and to allow bone growth in adhesion to the metal surface. Finally, an in vivo model of bacterial contamination was set up by injecting 1 mL of bacterial suspension containing 10or 10

CFU of methicillin-resistant Staphylococcus aureus (MRSA) into the femoral medullary cavity of 30 rabbits. Titanium nails either uncoated or pre-coated with sHA-DA and loaded directly by the surgeon with 5% vancomycin were implanted in the surgical site. After 1 week, only the animals treated with pre-coated nails did not show the presence of systemic or local bacterial infection, as confirmed by microbiology and histology (Smeltzer score). Further insights into the animal model setup are crucial, however the results obtained suggest that the system can be effective in preventing the onset of the bacterial infective process.

Synaptic mechanism underlying serotonin modulation of transition to cocaine addiction

Yue Li, Linda D Simmler, Ruud Van Zessen, Jérôme Flakowski, Jin-Xia Wan, Fei Deng, Yu-Long Li, Katherine M Nautiyal, Vincent Pascoli, Christian LüscherPMID: 34516792 DOI: 10.1126/science.abi9086

Abstract

[Figure: see text].[Impact of dopamine D

Ichiro KawahataPMID: 34470938 DOI: 10.1254/fpj.21057

Abstract

Zonisamide in Parkinson's disease: a current update

Atul Goel, Ramkumar Sugumaran, Sunil K NarayanPMID: 34448999 DOI: 10.1007/s10072-021-05550-2

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disease due to the depletion of the neurotransmitter dopamine in basal ganglia. There is a scarcity of available therapies for motor and non-motor symptoms of PD. Zonisamide (ZNS) may be one such potential candidate to alleviate PD symptoms. It was serendipitously found to be useful for PD in a patient with both epilepsy and PD. Since then, there have been many clinical trials, case series, observational studies, and case reports published supporting the efficacy of ZNS in PD. This review focuses on the efficacy and usefulness of ZNS in various motor and non-motor symptoms of PD. A predefined inclusion and exclusion criteria were used for the search protocol and databases searched were PubMed, Cochrane Library, Ovid, and clinicaltrials.gov. Most of the randomized clinical trials used UPDRS III as the primary efficacy point and showed positive results favouring ZNS. This review shows that there is evidence of the efficacy of ZNS in motor symptoms as an adjunctive therapy to levodopa, but for non-motor symptoms, the evidence is lacking and needs further investigation.Dopamine-Modified Alginate Hydrogel with Effectiveness and Safety for Preoperative Localization of Lung Nodules

You-Ren Ji, Tai-Horng Young, Ting-Yu Tsai, Jin-Shing Chen, Ke-Cheng ChenPMID: 34405997 DOI: 10.1021/acsbiomaterials.1c00512

Abstract

It is important to mark an early lung tumor manifested with small nodules during computed tomography-guided and minimally invasive surgery. The aim of this study is to develop an injectable hydrogel for clinical lung nodule localization. Dopamine, a typical catechol-containing compound, was used to modify alginate for better gel formation and performance needed for localization application. Through the addition of an adequate oxidant and catalase, the catechol-conjugated alginate (C-ALG) hydrogel showed rapid gelation for less than 5 min, similar mechanical properties to lung tissue, slight swelling degree, good cell compatibility, and enough tissue adhesion for localization around the lung tissue. In addition, the C-ALG hydrogel increased the bursting pressure of lung tissue up to 266 ± 15-385 ± 13 mm-HO that could prevent hydrogel rupture and migration during localizing surgery, suggesting the injectable hydrogel with effectiveness and safety for clinical applications.

An ongoing saga of nicotine complexity and dopamine heterogeneity: Nicotine activation and inhibition mediating reward and anxiety

Nii A AddyPMID: 34411537 DOI: 10.1016/j.neuron.2021.07.016

Abstract

In this issue of Neuron, Nguyen and colleagues (Nguyen et al., 2021) investigate nicotine's effects on diverse midbrain dopamine neurons. Their findings provide new understanding of the functional role of ventral tegmental area (VTA) dopamine neurons and reveal topographically distinct, pathway-specific, and opposite dopaminergic responses to nicotine that likely mediate reward and anxiety, respectively.A Dopamine Acrylamide Molecule for Promoting Collagen Biomimetic Mineralization and Regulating Crystal Growth Direction

Leping Wu, Qingqing Wang, Yuzhu Li, Mengmeng Yang, Menglu Dong, Xiaoxue He, Shunli Zheng, Chris Ying Cao, Zheng Zhou, Yuancong Zhao, Quan-Li LiPMID: 34433244 DOI: 10.1021/acsami.1c12412

Abstract

The reconstruction of the intra/interfibrillar mineralized collagen microstructure is extremely important in biomaterial science and regeneration medicine. However, certain problems, such as low efficiency and long period of mineralization, are apparent, and the mechanism of interfibrillar mineralization is often neglected in the present literature. Thus, we propose a novel model of biomimetic collagen mineralization that uses molecules with the dual function of cross-linking collagen and regulating collagen mineralization to construct the intrafibrillar and interfibrillar collagen mineralization of the structure of mineralized collagen hard tissues. In the present study completed in vitro,-2-(3,4-dihydroxyphenyl) acrylamide (DAA) is used to bind and cross-link collagen molecules and further stabilize the self-assembled collagen fibers. The DAA-collagen complex provides more affinity with calcium and phosphate ions, which can reduce the calcium phosphate/collagen interfacial energy to promote hydroxyapatite (HA) nucleation and accelerate the rate of collagen fiber mineralization. Besides inducing intrafibrillar mineralization, the DAA-collagen complex mineralization template can realize interfibrillar mineralization with the

-axis of the HA crystal on the surface of collagen fibers and between fibers that are parallel to the long axis of collagen fibers. The DAA-collagen complex, as a new type of mineralization template, may provide a new collagen mineralization strategy to produce a mineralized scaffold material for tissue engineering or develop bone-like materials.

Catalytical feature of optical nanoprobes of boron nitride quantum dots in the presence of Cu

Xiushuang Fan, Jinpeng Qiu, Chao Peng, Jiangtao Ren, Huanhuan Xing, Chuyao Bi, Jianyuan Yin, Jing LiPMID: 34382632 DOI: 10.1039/d1an00768h

Abstract

Monitoring the concentration of dopamine (DA) is vital for preventing and diagnosing DA related diseases. In contrast to the traditional sensing methods for DA, in which direct or indirect effects on the optical probes are often recorded, a novel sensing concept is disclosed based on as a result of theformation of polydopamine (PDA) originating from the synergetic effect between boron nitride quantum dots (BNQDs) and Cu

. In the co-presence of BNQDs and Cu

, DA was catalytically oxidized to PDA, accompanied by an obvious color change from colorless to brown. In contrast to previous reports, in which BNQDs have been employed as an optical probe, herein, the BNQDs not only acted as the optical energy donor, but also as the catalysts for the formation of PDA. The quenching efficiency resulting from the inner filter effect and the electron transfer between the BNQDs and PDA was directly proportional to the concentration of DA, ranging linearly from 2 to 80 μM with a limit of detection of 0.49 μM. The present system exhibited an outstanding selectivity for DA among other interfering coexisting biomolecules. Furthermore, the practical application of the proposed platform was verified by assaying DA in human plasma samples, and satisfactory recoveries ranging from 101.24% to 111.98% were obtained. With the satisfactory reliability, repeatability and stability, the proposed simple sensor showed significant potential for use in DA detection in other biomedical applications.

Stimulating GABAergic Neurons in the Nucleus Accumbens Core Alters the Trigeminal Neuropathic Pain Responses in a Rat Model of Infraorbital Nerve Injury

Jaisan Islam, Elina Kc, Soochong Kim, Hyong Kyu Kim, Young Seok ParkPMID: 34445124 DOI: 10.3390/ijms22168421

Abstract

The nucleus accumbens core (NAcc) is an important component of brain reward circuitry, but studies have revealed its involvement in pain circuitry also. However, its effect on trigeminal neuralgia (TN) and the mechanism underlying it are yet to be fully understood. Therefore, this study aimed to examine the outcomes of optogenetic stimulation of NAcc GABAergic neurons in an animal model of TN. Animals were allocated into TN, sham, and control groups. TN was generated by infraorbital nerve constriction and the optogenetic virus was injected into the NAcc. In vivo extracellular recordings were acquired from the ventral posteromedial nucleus of the thalamus. Alterations of behavioral responses during stimulation "ON" and "OFF" conditions were evaluated. In vivo microdialysis was performed in the NAcc of TN and sham animals. During optogenetic stimulation, electrophysiological recordings revealed a reduction of both tonic and burst firing activity in TN animals, and significantly improved behavioral responses were observed as well. Microdialysis coupled with liquid chromatography/tandem mass spectrometry analysis revealed significant alterations in extracellular concentration levels of GABA, glutamate, acetylcholine, dopamine, and citrulline in NAcc upon optic stimulation. In fine, our results suggested that NAcc stimulation could modulate the transmission of trigeminal pain signals in the TN animal model.Replacing a Palatable High-Fat Diet with a Low-Fat Alternative Heightens κ-Opioid Receptor Control over Nucleus Accumbens Dopamine

Conner W Wallace, Nari S Beatty, Sarah A Hutcherson, Heather A Emmons, Madison C Loudermilt, Steve C FordahlPMID: 34371851 DOI: 10.3390/nu13072341